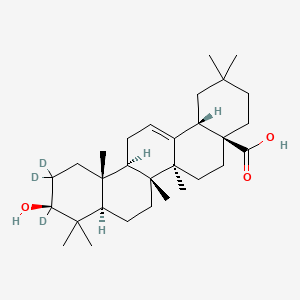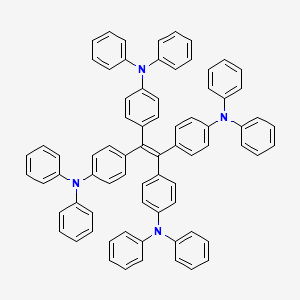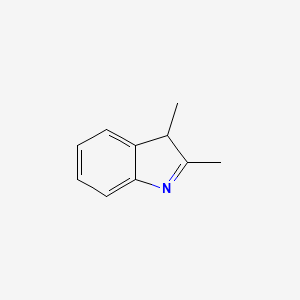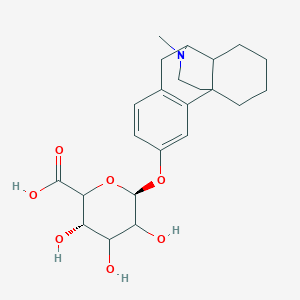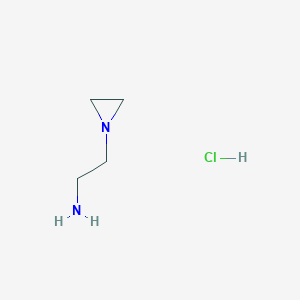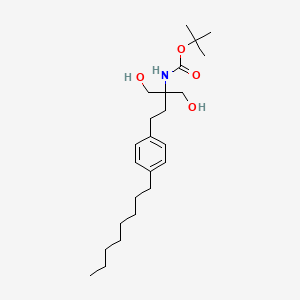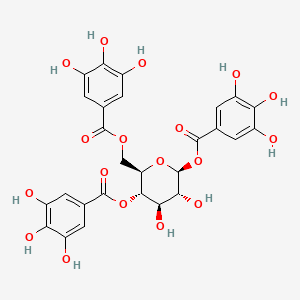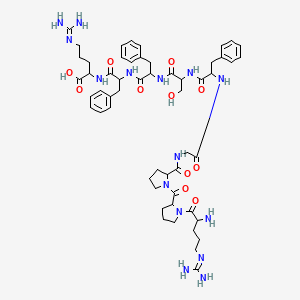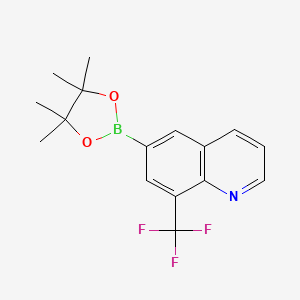![molecular formula C10H14ClN3O B13404010 [1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)
[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . This compound features a piperidine ring substituted with a chloropyrimidine group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under controlled conditions. The reaction may be catalyzed by bases or acids, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product .
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group in (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
Chemistry: (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It is investigated for its activity against various biological targets, including enzymes and receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .
作用机制
The mechanism of action of (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The chloropyrimidine group can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity .
相似化合物的比较
- (1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl)methanol
- (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol hydrochloride
- (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol acetate
Uniqueness: Compared to its analogs, (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol exhibits unique reactivity due to the presence of both the chloropyrimidine and hydroxymethyl groups. This dual functionality allows for diverse chemical transformations and applications .
属性
分子式 |
C10H14ClN3O |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
[1-(2-chloropyrimidin-4-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-4-3-9(13-10)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2 |
InChI 键 |
CVWIFJDOCGAVOV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


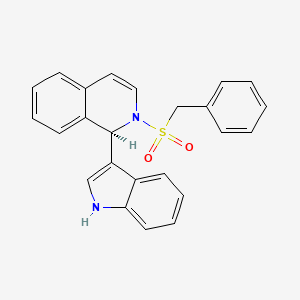
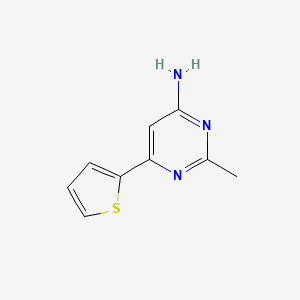
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
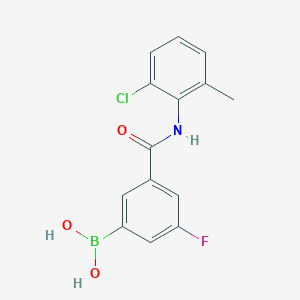
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
